4-[(Methoxycarbonyl)(methyl)amino]butanoic acid
Description
Properties
IUPAC Name |
4-[methoxycarbonyl(methyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(7(11)12-2)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQKWNOLNWCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756874-13-2 | |
| Record name | 4-[(methoxycarbonyl)(methyl)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with methoxycarbonyl and methylamine reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, temperature control, and purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Biochemical Studies
4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is studied for its interactions with proteins and enzymes, influencing metabolic pathways and enzyme kinetics. Its ability to form stable complexes with biomolecules makes it relevant for understanding biochemical mechanisms.
Drug Development
Research has indicated that compounds similar to this compound can serve as inhibitors of GABA transporters, which are crucial targets for treating neuropathic pain. Functionalized amino acids derived from this compound have shown promise in modulating GABA uptake, thus providing a pathway for developing novel analgesics .
Synthetic Chemistry
The compound is utilized as an intermediate in the synthesis of various organic compounds. Its structural characteristics allow it to participate in diverse chemical reactions, including oxidation and reduction processes. For instance, it can be oxidized to yield carboxylic acids or ketones, or reduced to alcohols or amines, depending on the reagents used.
Polymer Production
In industrial applications, this compound is explored for its potential use in synthesizing polymers and resins due to its unique chemical properties that enhance material performance.
Case Study 1: GABA Transporter Inhibition
A study focused on the synthesis of new functionalized amino acids demonstrated that derivatives of this compound exhibit inhibitory effects on GABA transporters mGAT1–4. These compounds were tested in vivo for antinociceptive properties, showcasing their potential as therapeutic agents against neuropathic pain without causing motor deficits .
Case Study 2: Interaction with Biological Molecules
Research investigating the interactions between this compound and various enzymes revealed that it can modulate enzyme activity significantly. The presence of the methoxycarbonyl group allows for enhanced binding affinity to specific protein targets, which is crucial for drug design and development.
Mechanism of Action
The mechanism of action of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in esterification reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural Analogues
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid
- Structure : Replaces the methoxycarbonyl group with a tert-butoxycarbonyl (Boc) protecting group.
- Key Differences :
- The Boc group provides superior steric protection compared to methoxycarbonyl, making it more resistant to acidic conditions but requiring harsher deprotection (e.g., trifluoroacetic acid).
- Solubility : Lower aqueous solubility due to the bulky tert-butyl group.
- Applications : Preferred in solid-phase peptide synthesis for its stability .
4-[(Benzyloxycarbonyl)amino]-3-hydroxybutanoic Acid
- Structure : Contains a benzyloxycarbonyl (Z) group and a hydroxyl substituent on the β-carbon.
- Reactivity: The Z group is labile under hydrogenolysis conditions, offering orthogonal protection compared to methoxycarbonyl. Biological Activity: Hydroxyl substituents are associated with increased polarity and metabolic stability .
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid (Clanobutin)
- Structure : Features a 4-chlorobenzoyl and 4-methoxyphenyl group.
- Key Differences :
- Bulky aromatic substituents reduce solubility but improve lipophilicity, enhancing blood-brain barrier penetration.
- Pharmacokinetics : The chloro and methoxy groups may confer resistance to oxidative metabolism.
- Applications : Used in studies targeting neurological disorders due to its lipophilic profile .
Antimicrobial and Anticancer Derivatives
- 7-Substituted Derivatives : Compounds with electron-withdrawing groups (e.g., 7-CF3, 7-OCF3) show enhanced activity (IC50: <10–40.85 μM), suggesting that electronegative substituents improve target binding .
- 4-[(Methoxycarbonyl)(methyl)amino]butanoic Acid: No direct biological data is available, but its structural simplicity suggests it may serve as a scaffold for further functionalization rather than a bioactive entity.
Enzyme Inhibition
- Mebeverine Acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid): A spasmolytic agent targeting smooth muscle receptors. Its branched alkyl chain and methoxyphenyl group enhance receptor affinity compared to the linear structure of this compound .
Biological Activity
4-[(Methoxycarbonyl)(methyl)amino]butanoic acid, also known as a methoxycarbonyl derivative of butanoic acid, exhibits significant biological activity due to its unique structural features. This compound is characterized by a butanoic acid backbone with a methoxycarbonyl group and an amino group, which play critical roles in its interaction with biological systems.
The methoxycarbonyl group enhances the compound's reactivity, allowing it to participate in various biochemical reactions, such as esterification. The amino group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing metabolic pathways and enzyme kinetics. These interactions are crucial for understanding the compound's mechanism of action within biological systems.
Biological Applications
Research has shown that this compound can modulate enzyme activity and influence metabolic processes. It is particularly relevant in the study of neurotransmitter transporters and metabolic pathways associated with neurological functions. The compound has been investigated for its potential in treating conditions related to GABAergic neurotransmission, making it a candidate for further pharmacological studies .
Case Studies and Research Findings
- GABA Transport Inhibition : A study focused on designing functionalized amino acids as inhibitors of GABA uptake highlighted the potential of similar compounds in modulating GABA transporter activity. The findings suggest that structural analogs like this compound could exhibit inhibitory effects on GABA transporters, which are critical targets for neuropathic pain therapies .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with beta-homocysteine S-methyltransferase (BHMT) have revealed that compounds with similar structures can serve as potent inhibitors. This suggests that this compound may also play a role in regulating methylation processes in cells .
- Potential Anti-Cancer Activity : Related studies on derivatives of butanoic acid indicate that compounds within this structural class may exhibit anti-cancer properties. The presence of the methoxycarbonyl group has been associated with increased biological activity against various cancer cell lines, suggesting a promising avenue for therapeutic development .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxycarbonyl and amino groups | Modulates enzyme activity; potential GABA transporter inhibitor |
| 4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid | Ethoxycarbonyl instead of methoxycarbonyl | Different solubility and reactivity profiles |
| 3-(Methoxycarbonyl)propanoic acid | Shorter carbon chain | May exhibit different metabolic pathways |
This table illustrates how structural variations influence the biological activities of compounds related to this compound.
Q & A
Q. What role could this compound play in peptide mimetics or prodrug design?
- Methodological Answer : The methylamino and methoxycarbonyl groups allow conjugation with targeting moieties (e.g., Fmoc-protected amino acids ). Evaluate hydrolysis kinetics in physiological buffers (pH 7.4) to assess prodrug potential. Compare with Boc-protected analogs, which show stability in acidic environments .
Data Contradiction Analysis
- Example : Conflicting solubility reports (e.g., polar vs. nonpolar solvents).
- Resolution : Reassess purity via elemental analysis or LC-MS. Test solubility in buffered solutions (pH 2–9) to identify ionization effects. Reference analogs like 4-oxobutanoic acid, where ketone groups alter solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
